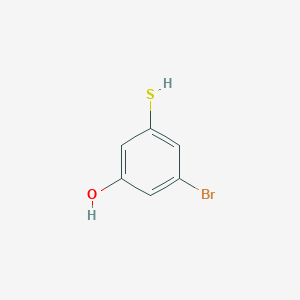
3-Bromo-5-mercaptophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-sulfanylphenol is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a sulfanyl group attached to a benzene ring. This compound is also known by its IUPAC name, 3-bromo-5-mercaptophenol. It has a molecular formula of C6H5BrOS and a molecular weight of 205.08 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-sulfanylphenol typically involves the bromination of 5-sulfanylphenol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 3-bromo-5-sulfanylphenol may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-sulfanylphenol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The bromine atom can be reduced to form 5-sulfanylphenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 5-sulfanylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-sulfanylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-bromo-5-sulfanylphenol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets .
Comparison with Similar Compounds
3-Bromophenol: Similar structure but lacks the sulfanyl group.
5-Sulfanylphenol: Similar structure but lacks the bromine atom.
3-Bromo-4-hydroxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfanyl group.
Uniqueness: 3-Bromo-5-sulfanylphenol is unique due to the presence of both bromine and sulfanyl groups on the phenol ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C6H5BrOS |
|---|---|
Molecular Weight |
205.07 g/mol |
IUPAC Name |
3-bromo-5-sulfanylphenol |
InChI |
InChI=1S/C6H5BrOS/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H |
InChI Key |
AYGNDGVBCUPUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















